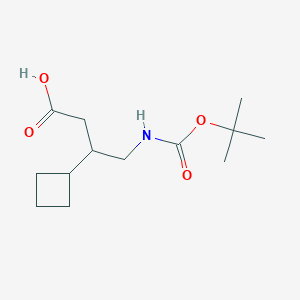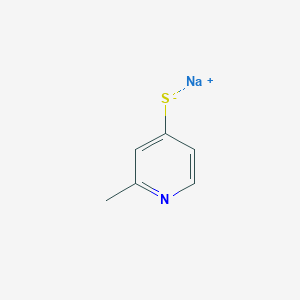
Sodium 2-methylpyridine-4-thiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by the presence of a sodium ion, a 2-methyl group attached to a pyridine ring, and a thiolate group at the 4-position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyridines, including sodium 2-methylpyridine-4-thiolate, can be achieved through α-methylation of substituted pyridines. A continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol such as 1-propanol at high temperatures has been reported to produce 2-methylpyridines with high selectivity and yield .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of zeolite catalysts such as H-Beta, H-ZSM-5, and H-ZSM-12. These catalysts facilitate the interaction of ethanol with formaldehyde and ammonia, yielding various methylpyridines, including 2-methylpyridine .
化学反応の分析
Types of Reactions: Sodium 2-methylpyridine-4-thiolate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction can occur with reagents such as potassium thioacetate (KSAc) in the presence of a base, leading to the formation of thiolate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Major Products: The major products formed from these reactions include various thiophene derivatives and other substituted pyridines .
科学的研究の応用
Sodium 2-methylpyridine-4-thiolate has diverse applications in scientific research:
Catalysis: It is used as a catalyst in various organic synthesis reactions.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules due to its reactivity and stability.
Metal Coordination Studies: It serves as a ligand in metal coordination studies, aiding in the formation of metal complexes.
作用機序
類似化合物との比較
2-Methylpyridine: A simple methylated pyridine without the thiolate group.
Thiophene Derivatives: Compounds containing a thiophene ring, which share some reactivity with sodium 2-methylpyridine-4-thiolate.
Uniqueness: this compound is unique due to the presence of both a methyl group and a thiolate group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
IUPAC Name |
sodium;2-methylpyridine-4-thiolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS.Na/c1-5-4-6(8)2-3-7-5;/h2-4H,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHPXGRKPYNKCO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
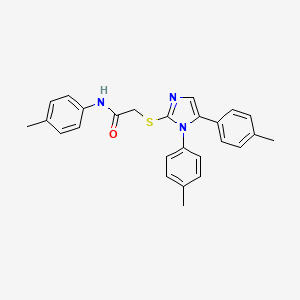
![N-[3,3'-DIMETHOXY-4'-(4-METHOXYBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-4-METHOXYBENZAMIDE](/img/structure/B2618373.png)
![Methyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2618379.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethylbenzamide](/img/structure/B2618380.png)
![N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B2618381.png)
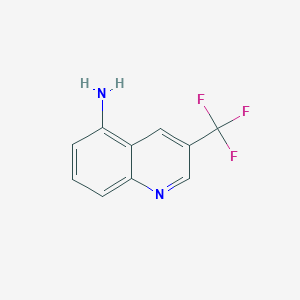
![4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B2618385.png)
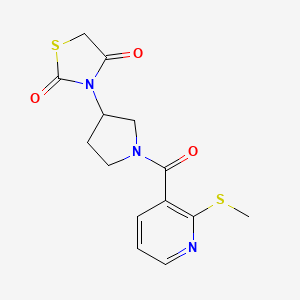
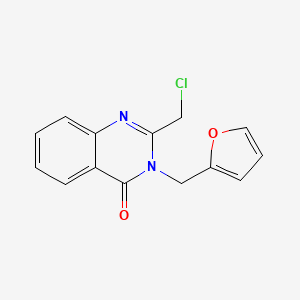
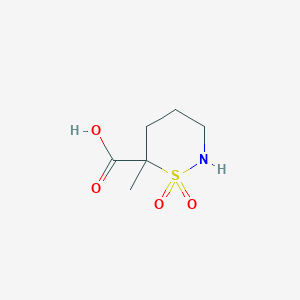
![N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2618390.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2618391.png)
![(E)-2-(2-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2618392.png)
